Fenoxanil

Catalog No.
S643045
CAS No.
115852-48-7
M.F
C15H18Cl2N2O2
M. Wt
329.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fenoxanil

CAS Number

115852-48-7

Product Name

Fenoxanil

IUPAC Name

N-(2-cyano-3-methylbutan-2-yl)-2-(2,4-dichlorophenoxy)propanamide

Molecular Formula

C15H18Cl2N2O2

Molecular Weight

329.2 g/mol

InChI

InChI=1S/C15H18Cl2N2O2/c1-9(2)15(4,8-18)19-14(20)10(3)21-13-6-5-11(16)7-12(13)17/h5-7,9-10H,1-4H3,(H,19,20)

InChI Key

IUOKJNROJISWRO-UHFFFAOYSA-N

SMILES

CC(C)C(C)(C#N)NC(=O)C(C)OC1=C(C=C(C=C1)Cl)Cl

Canonical SMILES

CC(C)C(C)(C#N)NC(=O)C(C)OC1=C(C=C(C=C1)Cl)Cl

Fenoxanil is a systemic fungicide classified under the propionamide chemical group, primarily used to control rice blast disease caused by the fungus Pyricularia oryzae. Its chemical formula is C15H18Cl2N2O2, and it is recognized for its ability to inhibit melanin biosynthesis in fungi, which is crucial for their growth and survival. Fenoxanil has demonstrated residual effects, making it effective for prolonged periods in agricultural applications .

Fenoxanil acts as a preventative fungicide by inhibiting the growth of fungal pathogens. Its specific mechanism involves disrupting the biosynthesis of melanin, a crucial component of the fungal cell wall [7]. By inhibiting melanin production, fenoxanil weakens the fungal cell wall, making it susceptible to environmental stress and ultimately leading to fungal death [7].

Data Source:

  • [National Institute of Standards and Technology. Fenoxanil - the NIST WebBook. [cited 2024 May 1]]()
  • [LibreTexts. Amides and Carboxylic Acid Derivatives. [cited 2024 May 1]]()
  • [Tomlin, C. D. S. The Pesticide Manual: A World Compendium. BCPC Publications, 2006.] (This reference requires paid access for full text)
  • [Kimura, K., et al. Mode of action of fenoxanil: a melanin biosynthesis inhibitor. Pesticide science 47.3 (1996): 237-244.](
Typical of organic compounds, particularly those involving halogenated and amide functionalities. The main reaction pathway involves its interaction with fungal enzymes that facilitate melanin production. By inhibiting these enzymes, Fenoxanil disrupts the fungal life cycle, leading to the death of the pathogen. Specific details on its reaction mechanisms can be found in various studies focusing on its mode of action against Pyricularia oryzae and other fungi .

The primary biological activity of Fenoxanil is its fungicidal action against rice blast. It acts as a melanin biosynthesis inhibitor, effectively preventing the pathogen from developing protective structures necessary for its survival. This mechanism not only helps in controlling existing infections but also provides residual protection against future outbreaks. Studies have indicated that Fenoxanil can be absorbed by plant tissues, enhancing its efficacy in protecting crops from fungal diseases .

Several methods have been developed for synthesizing Fenoxanil. A notable approach involves the reaction of 2,4-dichlorophenol with sodium hydroxide and other reagents to form the final product. This synthesis can be optimized through various conditions to improve yield and purity. Some patents detail alternative synthesis routes that emphasize efficiency and environmental safety .

Example Synthesis Steps

  • Reagents: Combine 2,4-dichlorophenol with sodium hydroxide.
  • Reaction Conditions: Heat under controlled conditions to facilitate the formation of intermediates.
  • Purification: Use crystallization or chromatography techniques to isolate Fenoxanil from the reaction mixture.

Fenoxanil is primarily used in agriculture as a fungicide to protect rice crops from fungal infections, particularly rice blast disease. Its systemic nature allows it to be absorbed by plants, offering both preventive and curative effects against pathogens. Additionally, research has explored its potential use in other crops and as a component in nanoparticle formulations for enhanced delivery systems .

Interaction studies of Fenoxanil often focus on its efficacy when combined with other agricultural chemicals or its impact on non-target organisms. Research indicates that while Fenoxanil is effective against specific fungal pathogens, its residues may pose risks to human health and the environment if not managed properly. Studies examining its uptake and distribution within plant systems reveal important insights into how it interacts with plant physiology and other chemicals used in agriculture .

Fenoxanil shares similarities with several other fungicides within the propionamide class and beyond. Here are some comparable compounds:

Compound NameChemical FormulaMechanism of ActionUnique Features
ProbenazoleC13H12N2O3SInhibits fungal growth by disrupting cell wall synthesisBroad-spectrum activity
FluopyramC18H19F3N4O3SInhibits mitochondrial respirationEffective against various soil-borne pathogens
BenzovindiflupyrC19H21F2N3O3Disrupts energy production in fungiSystemic action with long residual activity

Uniqueness of Fenoxanil

Fenoxanil's specificity for Pyricularia oryzae and its unique mechanism of melanin inhibition distinguish it from other fungicides that may target broader pathways or have different modes of action. This specificity can lead to reduced resistance development in target pathogens compared to more generalized fungicides .

XLogP3

4.5

UNII

VES28A6VJ5

Other CAS

115852-48-7

Wikipedia

Fenoxanil

Dates

Modify: 2023-08-15

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